molecular formula C16H15N3O2S B1219972 4-((3-Quinolinylmethyl)amino)benzenesulfonamide CAS No. 62294-82-0

4-((3-Quinolinylmethyl)amino)benzenesulfonamide

Cat. No. B1219972
CAS RN: 62294-82-0
M. Wt: 313.4 g/mol
InChI Key: QOKXTFFZAZKIAD-UHFFFAOYSA-N
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Description

“4-((3-Quinolinylmethyl)amino)benzenesulfonamide” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “4-((3-Quinolinylmethyl)amino)benzenesulfonamide”, involves intramolecular cyclization rearrangement reactions . The process starts with a chloroacetamide derivative, which is then treated with ammonium to produce the desired compound .

Scientific Research Applications

Alzheimer’s Disease Treatment

A study by Makhaeva et al. (2020) highlights the potential of hybrid compounds, including 4-amino-2,3-polymethylene-quinoline variants linked to p-tolylsulfonamide, in treating Alzheimer’s disease. These compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in Alzheimer’s pathology. The lead compound demonstrated significant inhibition capabilities, indicating a potential for disease-modifying effects in Alzheimer’s treatment (Makhaeva et al., 2020).

Anticancer Applications

Several studies have explored the use of 4-((3-Quinolinylmethyl)amino)benzenesulfonamide derivatives in cancer treatment:

  • Liu et al. (1994) investigated the structure of an antitumor agent, which could have implications for understanding its mechanism and effectiveness in cancer treatment (Liu et al., 1994).
  • Ghorab et al. (2008) reported the synthesis of novel quinolines with potential anticancer and radioprotective effects. Certain compounds displayed significant cytotoxic activity against various cancer cell lines (Ghorab et al., 2008).
  • A study by Żołnowska et al. (2018) synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on different human tumor cell lines, highlighting compound 28's potent anticancer activity (Żołnowska et al., 2018).

Antioxidant and Anti-inflammatory Properties

Sacramento et al. (2021) described the synthesis of 4‐amino‐3‐(arylselenyl)benzenesulfonamides, evaluating their antioxidant, anti‐edematogenic, and antinociceptive properties. This suggests potential therapeutic applications for conditions involving oxidative stress and inflammation (Sacramento et al., 2021).

Antimicrobial Activity

A 2019 study synthesized new compounds with a quinoline and sulfonamide moiety, displaying high activity against Gram-positive bacteria. These compounds may have potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

Benzenesulfonamide derivatives, including “4-((3-Quinolinylmethyl)amino)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

The Safety Data Sheet for “4-((3-Quinolinylmethyl)amino)benzenesulfonamide” would provide detailed information about its safety and hazards . This includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

The future directions for research on “4-((3-Quinolinylmethyl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . In particular, their selective inhibition of CA IX presents a promising avenue for the development of novel antiproliferative agents .

properties

IUPAC Name

4-(quinolin-3-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-22(20,21)15-7-5-14(6-8-15)18-10-12-9-13-3-1-2-4-16(13)19-11-12/h1-9,11,18H,10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXTFFZAZKIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211349
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Quinolinylmethyl)amino)benzenesulfonamide

CAS RN

62294-82-0
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062294820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(N-(4-Amidosulfonylphenyl)aminomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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